N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its unique structural features, which include a trifluoromethyl group and a fluorobenzyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps. One common method starts with the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione. This reaction is followed by saponification with sodium hydroxide to yield the intermediate 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Finally, condensation with dimethylamine produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Its fluorinated structure is of interest in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with key cellular pathways . Molecular docking studies suggest that it binds to active sites of target proteins, disrupting their normal function and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound shares a similar core structure but differs in the functional groups attached to the pyrazolo[1,5-a]pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities.
Uniqueness
N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of fluorinated groups and the pyrazolo[1,5-a]pyrimidine scaffold. This combination imparts distinct chemical properties, such as high stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H14F4N4O |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H14F4N4O/c22-15-8-6-13(7-9-15)12-26-20(30)17-11-19-27-16(14-4-2-1-3-5-14)10-18(21(23,24)25)29(19)28-17/h1-11H,12H2,(H,26,30) |
InChI Key |
PLZNVMAHULJTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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